((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
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Overview
Description
((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound featuring a benzyloxy group, a tert-butyl group, and a di-tert-butylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxaphosphol ring, introduction of the benzyloxy group, and the addition of the di-tert-butylphosphine oxide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the benzyloxy or tert-butyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in catalysis, facilitating various organic transformations. Its unique structure allows for selective binding and activation of substrates.
Biology
In biological research, this compound may be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways. Its stability and reactivity profile make it a promising candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and tert-butyl groups contribute to its binding affinity and specificity, while the di-tert-butylphosphine oxide moiety plays a role in modulating its reactivity. Pathways involved may include signal transduction, enzyme inhibition, and metal ion coordination.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
- ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine
Uniqueness
Compared to similar compounds, ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide stands out due to its enhanced stability and reactivity. The presence of the di-tert-butylphosphine oxide moiety provides unique electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H38O3P2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m1/s1 |
InChI Key |
GTKZLBRRROWCSC-WVXBCFDCSA-N |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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